molecular formula C17H19NO4 B4436259 4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4436259
M. Wt: 301.34 g/mol
InChI Key: DWHJKEIQYPHHBN-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound with a unique structure that combines an ethoxy group, a hydroxyphenyl group, and an octahydroquinoline core

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-22-15-8-10(6-7-13(15)19)11-9-16(21)18-12-4-3-5-14(20)17(11)12/h6-8,11,19H,2-5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJKEIQYPHHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the ethoxylation of a hydroxyphenyl compound to form 3-ethoxy-4-hydroxyphenyl.

    Cyclization: The hydroxyphenyl intermediate undergoes cyclization with a suitable amine to form the octahydroquinoline core.

    Oxidation: The final step involves the oxidation of the cyclized product to introduce the dione functionality at positions 2 and 5.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

    Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted phenyl derivatives.

Scientific Research Applications

4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to its combination of an octahydroquinoline core with ethoxy and hydroxyphenyl groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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